molecular formula C15H20N2O3 B14301686 Hexyl [3-(isocyanatomethyl)phenyl]carbamate CAS No. 115658-97-4

Hexyl [3-(isocyanatomethyl)phenyl]carbamate

Cat. No.: B14301686
CAS No.: 115658-97-4
M. Wt: 276.33 g/mol
InChI Key: XDUQVUJJYMLATO-UHFFFAOYSA-N
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Description

Hexyl [3-(isocyanatomethyl)phenyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound is characterized by the presence of a hexyl group, an isocyanatomethyl group, and a phenyl ring, making it a versatile molecule in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexyl [3-(isocyanatomethyl)phenyl]carbamate can be synthesized through several methods. One common approach involves the reaction of hexyl alcohol with 3-(isocyanatomethyl)phenyl isocyanate under controlled conditions. The reaction typically requires a catalyst such as dibutyltin dilaurate to facilitate the formation of the carbamate linkage .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Hexyl [3-(isocyanatomethyl)phenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted carbamates, amines, and phenyl derivatives. These products have diverse applications in chemical synthesis and industrial processes .

Scientific Research Applications

Hexyl [3-(isocyanatomethyl)phenyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of hexyl [3-(isocyanatomethyl)phenyl]carbamate involves its interaction with nucleophiles. The isocyanate group is highly electrophilic and reacts readily with nucleophiles such as alcohols, amines, and water. This reaction forms urethane linkages, which are crucial in the synthesis of polyurethanes and other polymers . The molecular targets and pathways involved include the formation of stable carbamate bonds, which contribute to the compound’s reactivity and versatility .

Comparison with Similar Compounds

Similar Compounds

  • Methyl [3-(isocyanatomethyl)phenyl]carbamate
  • Ethyl [3-(isocyanatomethyl)phenyl]carbamate
  • Butyl [3-(isocyanatomethyl)phenyl]carbamate

Uniqueness

Hexyl [3-(isocyanatomethyl)phenyl]carbamate is unique due to its longer hexyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs.

Properties

CAS No.

115658-97-4

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

hexyl N-[3-(isocyanatomethyl)phenyl]carbamate

InChI

InChI=1S/C15H20N2O3/c1-2-3-4-5-9-20-15(19)17-14-8-6-7-13(10-14)11-16-12-18/h6-8,10H,2-5,9,11H2,1H3,(H,17,19)

InChI Key

XDUQVUJJYMLATO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)NC1=CC=CC(=C1)CN=C=O

Origin of Product

United States

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